4-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydro-2h-pyran

Description

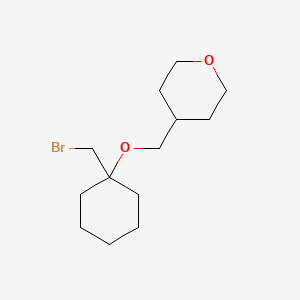

4-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydro-2H-pyran is a complex organic compound with the molecular formula C13H23BrO2 and a molecular weight of 291.22 g/mol . This compound features a tetrahydropyran ring, a bromomethyl group, and a cyclohexyl group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C13H23BrO2 |

|---|---|

Molecular Weight |

291.22 g/mol |

IUPAC Name |

4-[[1-(bromomethyl)cyclohexyl]oxymethyl]oxane |

InChI |

InChI=1S/C13H23BrO2/c14-11-13(6-2-1-3-7-13)16-10-12-4-8-15-9-5-12/h12H,1-11H2 |

InChI Key |

JVZZMQRUYAIPHU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(CBr)OCC2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydro-2H-pyran typically involves the reaction of tetrahydropyran with bromomethylcyclohexane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high purity level, often exceeding 95% .

Chemical Reactions Analysis

Types of Reactions

4-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydro-2H-pyran undergoes several types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: The compound can be reduced to remove the bromine atom and introduce hydrogen.

Common Reagents and Conditions

Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a nucleophile like sodium azide can yield an azido derivative, while oxidation with potassium permanganate can produce a carboxylic acid derivative .

Scientific Research Applications

4-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydro-2H-pyran has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydro-2H-pyran involves its ability to act as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with nucleophiles, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

4-(Bromomethyl)tetrahydro-2H-pyran: Similar structure but lacks the cyclohexyl group.

Cyclohexane, 1-bromo-4-methyl-: Contains a bromomethyl group but lacks the tetrahydropyran ring.

Uniqueness

4-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydro-2H-pyran is unique due to the combination of the tetrahydropyran ring, bromomethyl group, and cyclohexyl group. This unique structure provides versatility in chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Biological Activity

The compound 4-(((1-(Bromomethyl)cyclohexyl)oxy)methyl)tetrahydro-2H-pyran is a derivative of tetrahydropyran, a cyclic ether known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . The structure features a bromomethyl group attached to a cyclohexyl moiety linked through an ether bond to a tetrahydropyran ring. This configuration may contribute to its biological activity due to the steric and electronic effects imparted by the bromine and cyclohexyl groups.

Antitumor Activity

Recent studies have indicated that derivatives of tetrahydropyran exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit the ALK5 receptor, which is implicated in tumor progression and fibrosis. Specifically, one study reported that a related compound inhibited ALK5 autophosphorylation with an IC50 value of 25 nM, demonstrating potent antitumor efficacy in xenograft models without significant toxicity .

Anti-inflammatory Effects

The compound's structural analogs have also been investigated for their anti-inflammatory properties. Research indicates that tetrahydropyran derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cellular models. For example, phloroglucinol, a related compound, was shown to reduce inflammation markers in LPS-stimulated macrophages . This suggests that this compound may exert similar effects through modulation of inflammatory pathways.

Antibacterial Activity

Tetrahydropyran derivatives have demonstrated antibacterial activity against various strains of bacteria. In vitro studies have shown that certain compounds exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, its structural similarity to active compounds suggests potential antibacterial properties.

The mechanisms underlying the biological activities of tetrahydropyran derivatives like this compound are multifaceted:

- ALK5 Inhibition : The inhibition of ALK5 receptor activity disrupts signaling pathways involved in cancer progression.

- Cytokine Modulation : By reducing the expression of pro-inflammatory cytokines, these compounds may mitigate inflammatory responses.

- Antibacterial Mechanisms : The exact mechanisms remain under investigation but may involve disruption of bacterial cell wall synthesis or function.

Case Studies

While specific case studies directly involving this compound are sparse, related compounds have been evaluated:

- Study on ALK5 Inhibition : A study highlighted a tetrahydropyran derivative that inhibited tumor growth in CT26 xenograft models, showcasing its potential as an antitumor agent .

- Anti-inflammatory Research : Another study demonstrated that phloroglucinol reduced inflammatory markers in RAW264.7 cells, indicating the potential for similar effects from tetrahydropyran derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.